molecular formula C18H17BrN2O3 B11604086 N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]pentanamide

N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]pentanamide

Cat. No.: B11604086
M. Wt: 389.2 g/mol
InChI Key: QUMRYAMSVIRQMO-UHFFFAOYSA-N
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Description

N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]pentanamide is a synthetic organic compound characterized by its unique structure, which includes a brominated hydroxyphenyl group and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]pentanamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.

    Amidation: The final step involves the formation of the amide bond by reacting the benzoxazole derivative with pentanoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc in acetic acid.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, H₂O₂

    Reduction: Zinc in acetic acid, NaBH₄ (sodium borohydride)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: De-brominated compounds

    Substitution: Amino or thio derivatives

Scientific Research Applications

Chemistry

In chemistry, N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]pentanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form hydrogen bonds and participate in various biochemical reactions.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the benzoxazole ring is particularly significant due to its known bioactivity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]pentanamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and amide groups allow for hydrogen bonding, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of biological targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-chloro-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]pentanamide
  • N-[2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]pentanamide
  • N-[2-(3-iodo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]pentanamide

Uniqueness

N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]pentanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. Bromine atoms are larger and more polarizable than other halogens, which can enhance the compound’s binding affinity and specificity in biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C18H17BrN2O3

Molecular Weight

389.2 g/mol

IUPAC Name

N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]pentanamide

InChI

InChI=1S/C18H17BrN2O3/c1-2-3-4-17(23)20-12-6-8-16-14(10-12)21-18(24-16)11-5-7-15(22)13(19)9-11/h5-10,22H,2-4H2,1H3,(H,20,23)

InChI Key

QUMRYAMSVIRQMO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)O)Br

Origin of Product

United States

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